molecular formula C6H14N2O2 B3195352 4-(Dimethylamino)-3-hydroxybutanamide CAS No. 89909-98-8

4-(Dimethylamino)-3-hydroxybutanamide

Cat. No.: B3195352
CAS No.: 89909-98-8
M. Wt: 146.19 g/mol
InChI Key: VSRCDGXZBOJKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-3-hydroxybutanamide ( 89909-98-8) is an organic compound with the molecular formula C6H14N2O2 and a molecular weight of 146.189 g/mol . It has a density of approximately 1.094 g/cm³ and a high boiling point of around 338.4°C at 760 mmHg, indicating good thermal stability for various research applications . This compound serves as a key intermediate and impurity standard in pharmaceutical research, particularly in the development and quality control of kinase inhibitors such as Afatinib . Its structure, featuring both dimethylamino and hydroxyamide functional groups, is valuable for crafting more complex molecules and studying structure-activity relationships. The compound is offered by multiple suppliers for research and commercial purposes, typically as a liquid that should be stored in a tightly closed container in a cool, dry, and well-ventilated place . 4-(Dimethylamino)-3-hydroxybutanamide is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

89909-98-8

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

4-(dimethylamino)-3-hydroxybutanamide

InChI

InChI=1S/C6H14N2O2/c1-8(2)4-5(9)3-6(7)10/h5,9H,3-4H2,1-2H3,(H2,7,10)

InChI Key

VSRCDGXZBOJKHQ-UHFFFAOYSA-N

SMILES

CN(C)CC(CC(=O)N)O

Canonical SMILES

CN(C)CC(CC(=O)N)O

Other CAS No.

89909-98-8

Origin of Product

United States

Comparison with Similar Compounds

4-(Dimethylamino)benzohydrazide

  • Structure: Benzene ring with a hydrazide (–CONHNH₂) and dimethylamino (–N(CH₃)₂) group.
  • Key Differences : The aromatic backbone and hydrazide functional group contrast with the aliphatic butanamide structure of the target compound.
  • Properties : Exhibits strong hydrogen bonding and crystallinity, as evidenced by lattice energy calculations and DFT studies. These properties make it suitable for crystal engineering but less ideal for solubility-dependent applications like drug delivery compared to aliphatic amides .

Ethyl 4-(Dimethylamino)benzoate

  • Structure: Aromatic ester with a dimethylamino group.
  • Key Differences : The ester (–COOEt) group replaces the amide (–CONH₂) in the target compound.
  • Research Findings: In resin cements, this compound demonstrated a 15–20% higher degree of conversion than 2-(dimethylamino) ethyl methacrylate due to enhanced electron donation from the aromatic system. This highlights the role of substituent electronic effects on reactivity .

4-(Dimethylamino)butanoic Acid Hydrochloride

  • Structure: Aliphatic carboxylic acid with a dimethylamino group.
  • Key Differences : The carboxylic acid (–COOH) group replaces the hydroxy and amide groups.

3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride

  • Structure: Similar hydroxybutanamide backbone but with a cyclobutyl substituent instead of dimethylamino.
  • This compound’s hydrochloride salt form enhances stability, a feature that could be explored for the target compound .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Functional Groups Key Properties Applications References
4-(Dimethylamino)-3-hydroxybutanamide C₆H₁₄N₂O₂ Amide, Hydroxy, Dimethylamino High hydrogen bonding, moderate solubility Pharmaceutical intermediates
4-(Dimethylamino)benzohydrazide C₉H₁₃N₃O Benzene, Hydrazide, Dimethylamino Crystalline, strong hydrogen bonding Crystal engineering
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ Ester, Benzene, Dimethylamino High reactivity in polymerization Resin initiators
4-(Dimethylamino)butanoic acid hydrochloride C₆H₁₄ClNO₂ Carboxylic acid, Dimethylamino High aqueous solubility Research chemical synthesis
3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl C₉H₁₈ClN₂O₂ Amide, Hydroxy, Cyclobutyl, Amine Steric hindrance, hydrochloride stability Drug discovery

Research Findings and Trends

  • Electronic Effects: Aromatic dimethylamino derivatives (e.g., ethyl 4-(dimethylamino)benzoate) show higher reactivity in polymerization due to resonance stabilization of the dimethylamino group, whereas aliphatic analogs may prioritize solubility .
  • Safety Considerations: Dimethylamino-containing compounds often require stringent handling protocols (e.g., 4-(dimethylamino)pyridine in ), though the hydroxy and amide groups in the target compound may mitigate volatility risks .

Q & A

Q. What are the recommended methods for synthesizing 4-(Dimethylamino)-3-hydroxybutanamide in a laboratory setting?

Synthesis typically involves multi-step reactions with precise control of reagents and conditions. For example:

  • Amide bond formation : React 4-(dimethylamino)-3-hydroxybutanoic acid (precursor) with ammonia or amine derivatives under coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) at 0–25°C .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency, as seen in analogous sulfonamide syntheses .
  • Purification : Column chromatography (silica gel, eluent: methanol/ethyl acetate) or recrystallization from 2-propanol, as validated for structurally related compounds .
Key Parameters Example Conditions
Coupling agentEDCI/HOBt or DCC
SolventDCM, DMF, or 2-propanol
Temperature0–25°C (reflux for 2–6 hours)
Yield optimizationMonitor via TLC (Rf ~0.3 in 5:1 EtOAc/MeOH)

Q. What safety precautions should be taken when handling 4-(Dimethylamino)-3-hydroxybutanamide?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Ventilation : Employ local exhaust ventilation during synthesis, especially when volatile solvents (e.g., DCM) are used .
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers confirm the purity of 4-(Dimethylamino)-3-hydroxybutanamide post-synthesis?

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; flow rate: 1 mL/min) to assess purity (>95%) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts with literature data (e.g., δ ~2.2 ppm for dimethylamino protons, δ ~170 ppm for amide carbonyl) .
  • HRMS : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 147.172) .
    • Melting point : Determine consistency with reported values (if available) .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities in 4-(Dimethylamino)-3-hydroxybutanamide derivatives?

  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for related acyl hydrazides .
  • DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to validate experimental data .
  • 2D NMR (COSY, HSQC) : Assign complex proton environments, particularly for hydroxy and amide groups .
Technique Application Example
X-ray diffractionLattice energy analysis for polymorph identification
IR spectroscopyConfirm hydroxy (3200–3600 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Replicate assays : Control variables like solvent (DMSO vs. saline), concentration, and cell lines. For example, solubility variations in DMSO can affect bioavailability .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases.
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile conflicting activity reports .

Q. What computational approaches predict the reactivity of 4-(Dimethylamino)-3-hydroxybutanamide in novel synthetic pathways?

  • Molecular dynamics (MD) : Simulate reaction trajectories in solvents (e.g., water, DMF) to identify transition states .
  • QSPR models : Corrogate electronic parameters (e.g., Hammett constants) with reaction rates for derivative synthesis .
  • Docking studies : Predict interactions with enzymes (e.g., hydrolases) to design targeted inhibitors .
Software/Tool Functionality
Gaussian 16DFT optimization of transition states
Schrödinger SuiteMolecular docking and binding energy calculations

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